molecular formula C10H16Cl2N8 B1242802 N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride CAS No. 7044-24-8

N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride

Cat. No. B1242802
CAS RN: 7044-24-8
M. Wt: 319.19 g/mol
InChI Key: CWHXFFQCOLGJFG-CLEIDKRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(p-xylylidene)bis(aminoguanidine) dihydrochloride is the hydrochloride salt of N,N'-(p-xylylidene)bis(aminoguanidine) [ratio HCl : N,N'-(p-xylylidene)bis(aminoguanidine) = 2:1]. It contains a N,N'-(p-xylylidene)bis(aminoguanidine).

Scientific Research Applications

Mutation Induction in Yeast

N,N'-(p-Xylylidene)-bis-aminoguanidine 2HCl has been identified as an efficient inducer of non-chromosomal petite mutation in Saccharomyces cerevisiae, both in growing and non-growing conditions. A study conducted by Witkowska, Ułaszewski, and Lachowicz (1980) found that a resistant mutant to this compound displayed slow growth on certain media, suggesting an alteration in amino acid permease activity (Witkowska, Ułaszewski, & Lachowicz, 1980).

Antiprotozoal Activity

Research by Martínez et al. (2014) explored N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from a similar structure to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for their antiprotozoal activity. These compounds demonstrated effectiveness against Trypanosoma brucei and Plasmodium falciparum, with certain derivatives showing promising leads for further in vivo studies (Martínez et al., 2014).

Copper(II) Complexes and Phosphate Ester Cleavage

Belousoff et al. (2008) studied derivatives of bis(2-pyridylmethyl)amine with guanidinium pendant groups. They found that while guanidine pendants reduced the efficiency of bis(p-nitrophenyl)phosphate cleavage, these complexes were effective in cleaving plasmid DNA and other model compounds, indicating potential applications in biochemistry and molecular biology (Belousoff, Tjioe, Graham, & Spiccia, 2008).

Liquid-Crystalline Properties

Tam-Chang, Iverson, and Helbley (2004) investigated the liquid-crystalline properties of bis-(N,N-diethylaminoethyl)perylene-3,4,9,10-tetracarboxylic diimide dihydrochloride, which has structural similarities. Their research in aqueous solutions revealed insights into the phase transitions and order parameters, contributing to our understanding of liquid-crystalline behaviors in similar compounds (Tam-Chang, Iverson, & Helbley, 2004).

Synthesis of Polyamides and Polyimides

Yang and Lin (1994, 1995) utilized N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine, structurally related to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for synthesizing polyamides and polyimides. These polymers exhibited solubility in various solvents and thermal stability, highlighting their potential in materials science and engineering applications (Yang & Lin, 1994)(Yang & Lin, 1995).

properties

CAS RN

7044-24-8

Product Name

N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride

Molecular Formula

C10H16Cl2N8

Molecular Weight

319.19 g/mol

IUPAC Name

2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride

InChI

InChI=1S/C10H14N8.2ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;;/h1-6H,(H4,11,12,17)(H4,13,14,18);2*1H/b15-5+,16-6+;;

InChI Key

CWHXFFQCOLGJFG-CLEIDKRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl.Cl

SMILES

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl

Related CAS

1945-65-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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